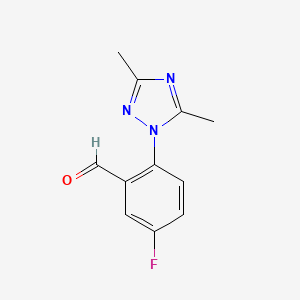![molecular formula C20H23ClN4O B15307363 N-(2-Amino-1-(naphthalen-2-yl)ethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-7-carboxamide hydrochloride](/img/structure/B15307363.png)
N-(2-Amino-1-(naphthalen-2-yl)ethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-7-carboxamide hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[2-amino-1-(naphthalen-2-yl)ethyl]-4H,5H,6H,7H-pyrazolo[1,5-a]pyridine-7-carboxamide hydrochloride is a complex organic compound with potential applications in various scientific fields. This compound features a pyrazolo[1,5-a]pyridine core, which is known for its biological activity and versatility in chemical synthesis.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-amino-1-(naphthalen-2-yl)ethyl]-4H,5H,6H,7H-pyrazolo[1,5-a]pyridine-7-carboxamide hydrochloride typically involves multi-step organic reactionsThe final step involves the formation of the hydrochloride salt to enhance the compound’s stability and solubility .
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled reaction temperatures, and efficient purification techniques such as recrystallization and chromatography .
Analyse Des Réactions Chimiques
Types of Reactions
N-[2-amino-1-(naphthalen-2-yl)ethyl]-4H,5H,6H,7H-pyrazolo[1,5-a]pyridine-7-carboxamide hydrochloride can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions often involve specific solvents, temperatures, and catalysts to achieve the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives .
Applications De Recherche Scientifique
N-[2-amino-1-(naphthalen-2-yl)ethyl]-4H,5H,6H,7H-pyrazolo[1,5-a]pyridine-7-carboxamide hydrochloride has a wide range of scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial, antiviral, and anticancer properties.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of N-[2-amino-1-(naphthalen-2-yl)ethyl]-4H,5H,6H,7H-pyrazolo[1,5-a]pyridine-7-carboxamide hydrochloride involves its interaction with specific molecular targets and pathways. This compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context .
Comparaison Avec Des Composés Similaires
Similar Compounds
Indole derivatives: Known for their biological activity and structural similarity.
Isoindoline-1,3-diones: Another class of compounds with diverse chemical reactivity and applications.
Uniqueness
N-[2-amino-1-(naphthalen-2-yl)ethyl]-4H,5H,6H,7H-pyrazolo[1,5-a]pyridine-7-carboxamide hydrochloride is unique due to its specific structural features and the combination of functional groups, which confer distinct chemical and biological properties .
Propriétés
Formule moléculaire |
C20H23ClN4O |
|---|---|
Poids moléculaire |
370.9 g/mol |
Nom IUPAC |
N-(2-amino-1-naphthalen-2-ylethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-7-carboxamide;hydrochloride |
InChI |
InChI=1S/C20H22N4O.ClH/c21-13-18(16-9-8-14-4-1-2-5-15(14)12-16)23-20(25)19-7-3-6-17-10-11-22-24(17)19;/h1-2,4-5,8-12,18-19H,3,6-7,13,21H2,(H,23,25);1H |
Clé InChI |
JTVXFMYIOWMPPG-UHFFFAOYSA-N |
SMILES canonique |
C1CC(N2C(=CC=N2)C1)C(=O)NC(CN)C3=CC4=CC=CC=C4C=C3.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![(2S)-3-[(5R)-3-bromo-4,5-dihydro-1,2-oxazol-5-yl]-2-{[(tert-butoxy)carbonyl]amino}propanoic acid](/img/structure/B15307292.png)
![Methyl 2-[(1-aminocyclopropyl)formamido]acetate](/img/structure/B15307297.png)
![1-{Bicyclo[1.1.1]pentan-1-yl}-2-methoxyethan-1-amine](/img/structure/B15307303.png)

![6-Chloro-3,3-dimethylbenzo[C][1,2]oxaborol-1(3H)-OL](/img/structure/B15307320.png)







